

# AMN082 Free Base: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AMN082 free base

Cat. No.: B2956978

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## Introduction

AMN082, with the chemical name N,N'-dibenzhydrylethane-1,2-diamine, is a pioneering pharmacological tool in the study of metabotropic glutamate receptor 7 (mGluR7).[1] It was the first selective, orally active, and brain-penetrable allosteric agonist for this receptor.[2][3]

AMN082 does not bind to the orthosteric glutamate binding site but rather to a distinct allosteric site within the transmembrane domain of the mGluR7, leading to the receptor's activation.[3][4]

This unique mechanism of action has made AMN082 an invaluable tool for elucidating the physiological and pathophysiological roles of mGluR7 in the central nervous system. However, it is important to note that AMN082 is rapidly metabolized in vivo to a compound that can inhibit monoamine transporters, which may contribute to its overall pharmacological profile.[2][5] This guide provides a comprehensive technical overview of **AMN082 free base**, including its chemical properties, mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.

## Chemical and Physical Properties

AMN082 is typically used in its dihydrochloride salt form for improved solubility and stability.[6]

The following table summarizes the key chemical properties of **AMN082 free base** and its dihydrochloride salt.

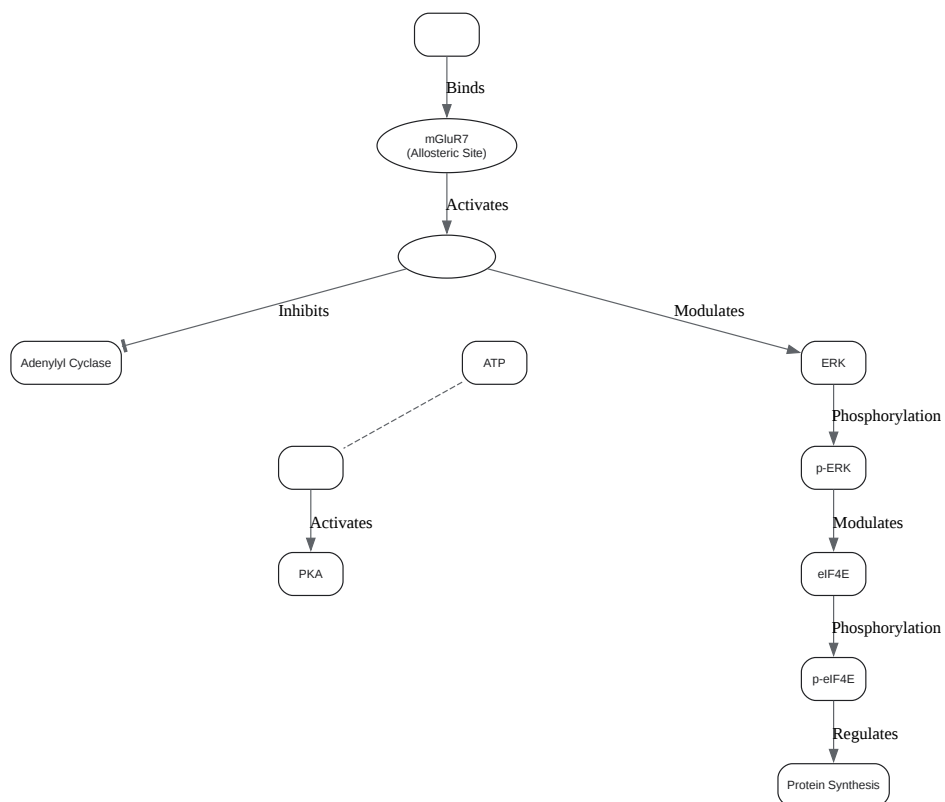
Property	Value	Reference
Chemical Name	N,N'-dibenzhydrylethane-1,2-diamine	[1]
Synonyms	AMN082	[1]
Chemical Formula	C <sub>28</sub> H <sub>28</sub> N <sub>2</sub>	[1]
Molar Mass	392.546 g/mol	[1]
CAS Number	83027-13-8	[1]
AMN082 Dihydrochloride Formula	C <sub>28</sub> H <sub>28</sub> N <sub>2</sub> · 2HCl	[6]
AMN082 Dihydrochloride Molar Mass	465.45 g/mol	[6]
AMN082 Dihydrochloride CAS Number	97075-46-2	[6]
Solubility (Dihydrochloride)	Soluble in water to 5 mM and in DMSO to 100 mM.	[7]
Purity	≥99% (HPLC)	[6]

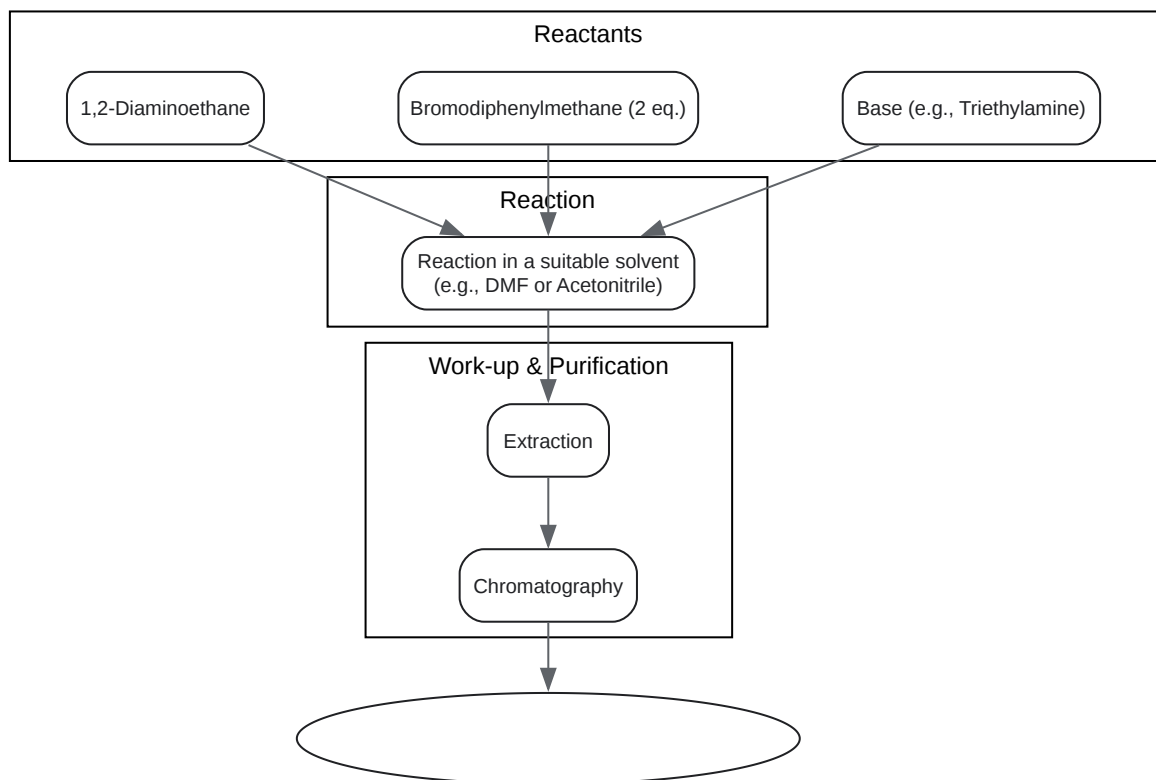
## Mechanism of Action and Signaling Pathways

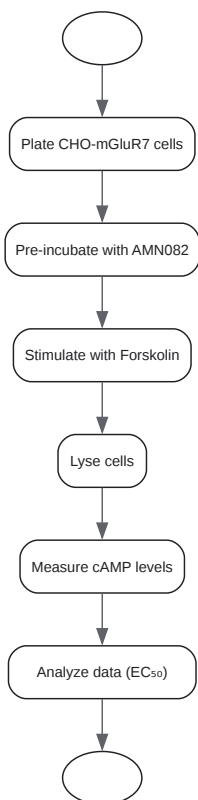
AMN082 acts as a positive allosteric modulator and direct agonist at the mGluR7 receptor. Its binding to the transmembrane domain of the receptor triggers a conformational change that leads to the activation of inhibitory G proteins (Gi/o).[3][4] This initiates a downstream signaling cascade, primarily characterized by the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[3][6][8]

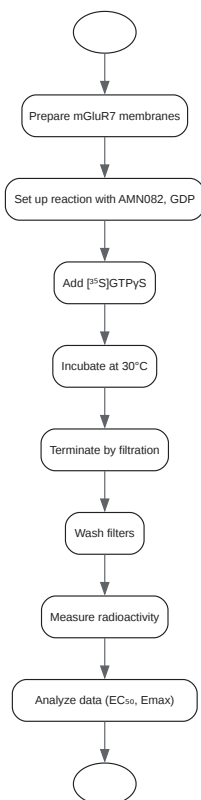
The activation of mGluR7 by AMN082 also stimulates the binding of guanosine triphosphate (GTP) to the Gα subunit of the G-protein, which can be measured using a GTPγS binding assay.[3][6][8] Furthermore, studies have shown that AMN082 can modulate downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) and eukaryotic initiation factor 4E (eIF4E), which are involved in protein synthesis.[9]

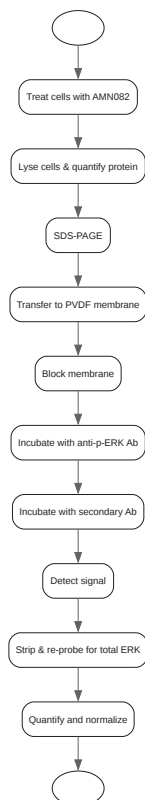
## Signaling Pathway of AMN082 at mGluR7



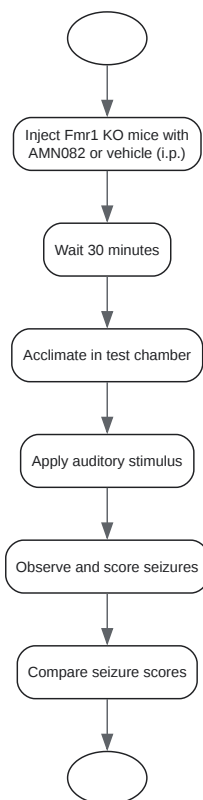












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